N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
“N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . They have also been investigated for their antimicrobial properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves satisfactory yield and the compounds are in good agreement with elemental and spectral data . The synthesis process involves the use of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide .Scientific Research Applications
Chemical Synthesis and Biological Activities
Heterocyclic Derivatives and Antitumor Activity : Research on imidazole derivatives, including compounds structurally related to N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, has shown significant antitumor activities. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been explored for their potential as new antitumor drugs due to their diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Antitubercular Activity of Heteroaromatic Compounds : Studies on 2-isonicotinoylhydrazinecarboxamide and its derivatives, which share a thematic chemical motif with this compound, have demonstrated potent in vitro anti-tubercular activity. These compounds exhibit significant activity against various mycobacterial strains, highlighting their potential as leads for developing new anti-TB compounds (Asif, M., 2014).
Optoelectronic Materials from Quinazolines and Pyrimidines : The synthesis and application of quinazoline and pyrimidine derivatives for electronic devices and luminescent elements indicate the potential of structurally related compounds for creating novel optoelectronic materials. These findings suggest that this compound could be explored for similar applications, leveraging its chemical structure for the development of materials science (Lipunova, G., Nosova, E., Charushin, V., & Chupakhin, O., 2018).
Mechanism of Action
Target of Action
The primary target of the compound N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the biosynthesis of prostaglandins, which are derived from arachidonic acid . Two unique isoforms of cyclooxygenase, COX-1 and COX-2, have been identified in mammalian cells .
Mode of Action
N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are involved in inflammation and pain . The anti-inflammatory effects of this compound are therefore seen to be mediated via inhibition of COX-2 .
Biochemical Pathways
The compound N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide affects the biochemical pathway involving the metabolism of arachidonic acid to prostaglandins and leukotrienes . This metabolism is catalyzed by the cyclooxygenase and 5-lipoxygenase pathways . By inhibiting COX enzymes, this compound disrupts these pathways and their downstream effects, which include inflammation and pain .
Pharmacokinetics
The compound’s interaction with cox enzymes suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide’s action include a decrease in the production of prostaglandins, leading to reduced inflammation and pain . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide. For instance, the compound’s effectiveness may be affected by the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .
Biochemical Analysis
Biochemical Properties
N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules . The anti-inflammatory activity of this compound is mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Cellular Effects
This compound has been shown to have significant anti-inflammatory and analgesic activities . It has been observed that it can inhibit the proliferation of certain cancer cells . It also has antimicrobial properties, showing moderate to good inhibition against various bacterial and fungal strains .
Molecular Mechanism
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves interactions with cyclo-oxygenase (COX) pathways . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells . The anti-inflammatory effects of this compound are seen to be mediated via inhibition of COX-2 .
Temporal Effects in Laboratory Settings
It has been observed that some derivatives of this compound have significant anti-inflammatory and analgesic activities .
Metabolic Pathways
It is known to interact with the cyclo-oxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS/c21-16-10-11-17-18(12-16)25-20(22-17)23-19(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFALRXZMFFDTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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